molecular formula C7H12N2O B1296307 4-Hydroxy-1-methylpiperidine-4-carbonitrile CAS No. 20734-30-9

4-Hydroxy-1-methylpiperidine-4-carbonitrile

Cat. No. B1296307
CAS RN: 20734-30-9
M. Wt: 140.18 g/mol
InChI Key: JXUFHVUPZXLNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05852029

Procedure details

To freshly distilled 1-methylpiperidin-4-one (81.72 g, 0.72 mole) in water (200 cc), were added about 100 cc HCl 37% to pH 3. The reaction mixture was cooled in an ice bath and potassium cyanide (49 g, 0.75 mole) in water (200 cc) was added at an adequate rate in order to maintain an internal temperature of about 10° C. The reaction was stirred two hours more after the addition and then filtered. After washing with water and drying, the product, 4-hydroxy-4-cyano-1-methylpiperidine, was obtained in 67% yield as a white powder (67 g, 0.48 mole, mp. 135° C.),
Quantity
81.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.Cl.[C-:10]#[N:11].[K+]>O>[OH:8][C:5]1([C:10]#[N:11])[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
81.72 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
more after the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1(CCN(CC1)C)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.48 mol
AMOUNT: MASS 67 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.